molecular formula C11H12BrClN2O B6274732 3-[(5-BROMO-2-CHLOROPHENYL)AMINO]-1-METHYLPYRROLIDIN-2-ONE CAS No. 1342759-92-5

3-[(5-BROMO-2-CHLOROPHENYL)AMINO]-1-METHYLPYRROLIDIN-2-ONE

Cat. No.: B6274732
CAS No.: 1342759-92-5
M. Wt: 303.6
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Description

3-[(5-BROMO-2-CHLOROPHENYL)AMINO]-1-METHYLPYRROLIDIN-2-ONE is a synthetic organic compound that features a pyrrolidinone ring substituted with a bromo-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-BROMO-2-CHLOROPHENYL)AMINO]-1-METHYLPYRROLIDIN-2-ONE typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2-chloroaniline and 1-methylpyrrolidin-2-one.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common solvent used is dichloromethane (DCM).

    Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) and reagents like triethylamine (TEA) are often employed to facilitate the reaction.

    Procedure: The 5-bromo-2-chloroaniline is reacted with 1-methylpyrrolidin-2-one in the presence of a base (e.g., TEA) and a catalyst (e.g., Pd/C) under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Automated Purification: Employing automated purification techniques such as high-performance liquid chromatography (HPLC) to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

3-[(5-BROMO-2-CHLOROPHENYL)AMINO]-1-METHYLPYRROLIDIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The bromo and chloro groups can undergo nucleophilic substitution reactions with nucleophiles like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: NaOCH3 in methanol.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of methoxy-substituted products.

Mechanism of Action

The mechanism of action of 3-[(5-BROMO-2-CHLOROPHENYL)AMINO]-1-METHYLPYRROLIDIN-2-ONE involves:

Properties

CAS No.

1342759-92-5

Molecular Formula

C11H12BrClN2O

Molecular Weight

303.6

Purity

95

Origin of Product

United States

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